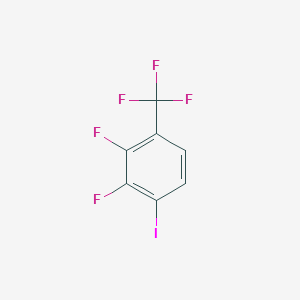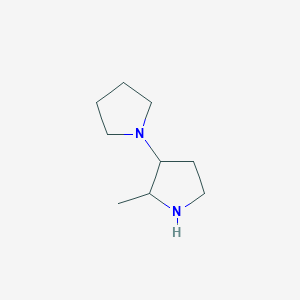
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine
描述
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a methyl group and another pyrrolidine ring
作用机制
Target of Action
Pyrrolidine derivatives have been reported to interact with various biological targets, including enzymes like beta-secretase 1 (bace1), which is responsible for the proteolytic processing of the amyloid precursor protein (app) .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a manner that depends on the spatial orientation of substituents and different stereoisomers . This interaction can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemical Pathways
It’s worth noting that pyrrolidine derivatives have been associated with the generation of amyloid-β (aβ) peptides, a process mediated by the enzyme bace1 .
Result of Action
Pyrrolidine derivatives have been associated with various biological activities, including anti-inflammatory, analgesic, antibacterial, antidepressant, antiviral, and antitumor activities .
Action Environment
It’s worth noting that the biological activity of pyrrolidine derivatives can be influenced by steric factors .
生化分析
Biochemical Properties
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acetylcholine receptors, which are crucial for neurotransmission. The compound binds to these receptors, influencing their activity and modulating neurotransmitter release. Additionally, this compound can interact with cytochrome P450 enzymes, affecting their catalytic activity and altering the metabolism of other compounds .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it can modulate cell signaling pathways by binding to nicotinic acetylcholine receptors, leading to changes in calcium ion influx and neurotransmitter release. This modulation can impact gene expression and cellular metabolism, influencing cell survival, differentiation, and synaptic plasticity. In non-neuronal cells, this compound may affect cellular processes such as proliferation and apoptosis through its interactions with various signaling molecules .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to nicotinic acetylcholine receptors, causing conformational changes that enhance receptor activity. This binding can lead to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, this compound can inhibit or activate specific enzymes, such as cytochrome P450, by binding to their active sites and altering their catalytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive oxygen species. Long-term exposure to the compound in vitro or in vivo can lead to adaptive changes in cellular function, such as receptor desensitization or altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cognitive function and neuroprotection by modulating nicotinic acetylcholine receptors. At high doses, it may exhibit toxic effects, such as neurotoxicity and hepatotoxicity, due to excessive receptor activation and enzyme inhibition. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in energy production and detoxification .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Within cells, it may be transported by organic cation transporters or bound to intracellular proteins that facilitate its localization to specific cellular compartments. The distribution of this compound can influence its pharmacokinetics and pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, through post-translational modifications or targeting signals. This localization can affect its interactions with enzymes and receptors, modulating their activity and influencing cellular processes. For example, the presence of this compound in mitochondria can impact mitochondrial respiration and energy production .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine typically involves the reaction of 2-methylpyrrolidine with pyrrolidine under specific conditions. One common method includes:
Starting Materials: 2-methylpyrrolidine and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine group, facilitating the nucleophilic attack on the electrophilic carbon of the 2-methylpyrrolidine.
Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to dissolve the reactants and maintain an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simpler analog with a single pyrrolidine ring.
2-Methylpyrrolidine: Similar structure but lacks the additional pyrrolidine ring.
N-Methylpyrrolidine: Contains a methyl group on the nitrogen atom of the pyrrolidine ring.
Uniqueness
2-Methyl-3-(pyrrolidin-1-yl)pyrrolidine is unique due to its dual pyrrolidine rings, which confer distinct steric and electronic properties. This structural feature enhances its potential for diverse chemical reactivity and biological activity compared to simpler analogs.
属性
IUPAC Name |
2-methyl-3-pyrrolidin-1-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-8-9(4-5-10-8)11-6-2-3-7-11/h8-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALPABWKFRGRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


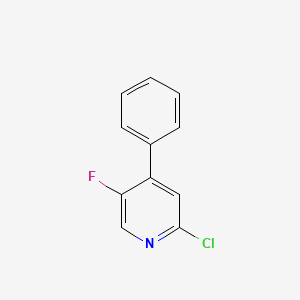
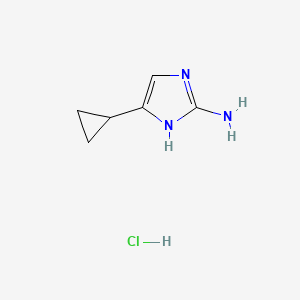
![4-chloro-2-methyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1435609.png)

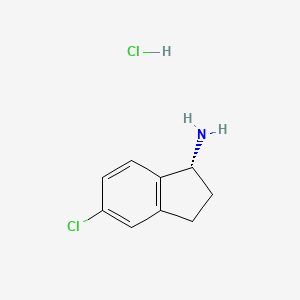

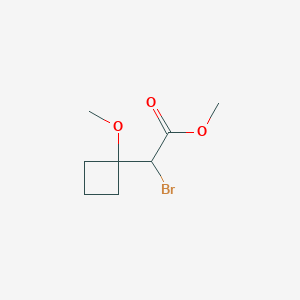

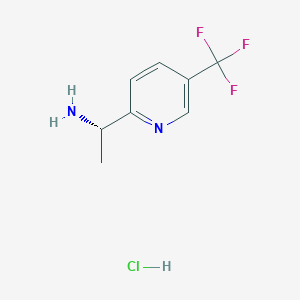

![2-[4-(Trifluoromethyl)pyridin-2-yl]ethan-1-amine hydrochloride](/img/structure/B1435623.png)
![1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine, oxalic acid](/img/structure/B1435624.png)
